molecular formula C22H30N4O2 B2990685 N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-methylbenzyl)oxalamide CAS No. 941932-95-2

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2990685
CAS No.: 941932-95-2
M. Wt: 382.508
InChI Key: BUYDZGDZJWFOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic oxalamide derivative characterized by dual dimethylamino groups on its ethylphenyl backbone and a 4-methylbenzyl substituent.

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-16-6-8-17(9-7-16)14-23-21(27)22(28)24-15-20(26(4)5)18-10-12-19(13-11-18)25(2)3/h6-13,20H,14-15H2,1-5H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYDZGDZJWFOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

  • Molecular Formula : C21H28N4O3
  • Molecular Weight : Approximately 382.5 g/mol
  • Structural Features : The compound contains dimethylamino groups, a phenyl moiety, and an oxalamide functional group, which contribute to its biological interactions and therapeutic potential.

Preliminary studies suggest that this compound may exhibit several mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity, which is a common mechanism for many therapeutic agents.
  • Receptor Modulation : It may modulate the activity of various receptors involved in cellular signaling pathways, leading to therapeutic effects in conditions such as cancer and neurological disorders.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate:

  • In Vitro Antibacterial Activity : The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, it showed effectiveness against Staphylococcus aureus and Escherichia coli.
Bacterial StrainActivity Level
Staphylococcus aureusSignificant
Escherichia coliModerate
Pseudomonas aeruginosaWeak
Bacillus subtilisSignificant

Cytotoxicity Studies

The cytotoxic effects of this compound have also been investigated:

  • Cell Line Testing : Studies using MTT assays revealed that the compound exhibits cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Cell LineIC50 Value (µM)
MCF-715.2
A54922.5

Case Studies

  • Breast Cancer Study : In a recent study involving MCF-7 cells, the compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
  • Neurological Disorders : Another study explored the neuroprotective effects of the compound in models of neurodegeneration, indicating that it may help mitigate oxidative stress in neuronal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following oxalamide derivatives, drawn from authoritative sources, highlight key structural and functional differences compared to the target compound:

N1-(2-(4-(Dimethylamino)Phenyl)-2-Morpholinoethyl)-N2-(4-Methylbenzyl)Oxalamide (CAS 941869-29-0)

  • Molecular Formula : C24H32N4O3
  • Molecular Weight : 424.5 g/mol
  • Key Features: Replaces the dimethylamino group on the ethyl chain with a morpholine ring.
  • However, the bulky morpholine moiety may reduce blood-brain barrier penetration .

N1-(4-(Dimethylamino)Phenethyl)-N2-(4-Ethoxyphenyl)Oxalamide (CAS 954069-10-4)

  • Molecular Formula : C20H25N3O3
  • Molecular Weight : 355.4 g/mol
  • Key Features : Ethoxy group on the phenyl ring instead of methylbenzyl.
  • Implications : The ethoxy group increases lipophilicity, which may enhance membrane permeability but could also prolong metabolic clearance due to resistance to cytochrome P450 oxidation .

N1-(2-(Dimethylamino)-2-(1-Methyl-1H-Indol-3-Yl)Ethyl)-N2-(2-(Methylthio)Phenyl)Oxalamide (CAS 1091473-35-6)

  • Molecular Formula : C22H26N4O2S
  • Molecular Weight : 410.5 g/mol
  • Key Features : Incorporates a methylindole and methylthiophenyl group.
  • Implications : The indole group may confer affinity for serotonin receptors, while the methylthio substituent could act as a metabolic liability, undergoing oxidation to sulfoxide or sulfone derivatives .

Pharmacokinetic and Functional Insights from Analogous Compounds

Evidence from FAO/WHO reports () highlights the importance of substituent effects on PK/PD profiles:

  • N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridin-2-Yl)Ethyl)Oxalamide (No. 2225): Exhibits rapid absorption (Tmax = 1.5 h) but short half-life (t1/2 = 2.7 h) due to pyridine-mediated hepatic metabolism. This contrasts with dimethylamino-containing analogs, which may show prolonged half-lives due to slower N-demethylation pathways .
  • Structural Flexibility : Oxalamides with rigid aromatic groups (e.g., 4-methylbenzyl) demonstrate higher plasma protein binding (>90%) compared to aliphatic variants, reducing free drug availability .

Data Table: Comparative Analysis of Oxalamide Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound N/A C24H32N4O2 (estimated) ~406.5 (estimated) 2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl; 4-methylbenzyl Hypothesized high protein binding and moderate solubility
N1-(2-(4-(Dimethylamino)Phenyl)-2-Morpholinoethyl)-N2-(4-Methylbenzyl)Oxalamide 941869-29-0 C24H32N4O3 424.5 Morpholinoethyl Enhanced solubility, reduced BBB penetration
N1-(4-(Dimethylamino)Phenethyl)-N2-(4-Ethoxyphenyl)Oxalamide 954069-10-4 C20H25N3O3 355.4 Ethoxyphenyl High lipophilicity, slow metabolism
N1-(2-(Dimethylamino)-2-(1-Methyl-1H-Indol-3-Yl)Ethyl)-N2-(2-(Methylthio)Phenyl)Oxalamide 1091473-35-6 C22H26N4O2S 410.5 Methylindole; methylthiophenyl Potential CNS activity; metabolic oxidation risk

Research Findings and Implications

  • Metabolic Stability: Dimethylamino groups are metabolized via N-demethylation, a slower process compared to O-dealkylation of ethoxy or methoxy groups .
  • Solubility vs. Permeability Trade-off : Bulky substituents (e.g., morpholine) improve solubility but hinder passive diffusion, whereas lipophilic groups (e.g., methylbenzyl) enhance permeability but reduce aqueous solubility .
  • Target Engagement: Indole- or pyridine-containing oxalamides show receptor-specific binding (e.g., serotonin or kinase targets), while dimethylamino variants may favor nonspecific electrostatic interactions .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing oxalamide derivatives, and how can reaction conditions be optimized?

Answer:
Oxalamides are typically synthesized via coupling reactions between amines and oxalyl chloride intermediates. For example, N1-(4-bromophenyl)-N2-mesityloxalamide was synthesized by refluxing ethyl (mesitylamino)oxoacetate with 4-bromobenzene in xylene, followed by chlorination using phosphorus pentachloride (PCl₅) in toluene . Key optimization steps include:

  • Solvent selection : Xylene or toluene for high-temperature reactions.
  • Catalyst use : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile:water (3:1) for efficient coupling .
  • Purification : Crystallization from methanol:water (4:1) yields >75% purity .

Advanced: How can structural contradictions in spectroscopic data (e.g., NMR, IR) be resolved for oxalamides with multiple aromatic substituents?

Answer:
Discrepancies in spectroscopic data often arise from overlapping signals in aromatic regions. For N-(2-{[(2-hydroxy-naphthalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide, the following approaches were used:

  • 1H NMR deconvolution : Assign peaks using 2D-COSY and HSQC to differentiate between naphthyl, benzyl, and amide protons .
  • IR analysis : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and secondary amide (N-H) bends at ~1550 cm⁻¹ .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C18H21N3O4: 343.1532) .

Basic: What experimental designs are appropriate for assessing acute toxicity of dimethylamino-substituted oxalamides?

Answer:
The European Food Safety Authority (EFSA) recommends:

  • Rodent models : 93-day oral toxicity studies in rats, with a NOEL (No Observed Effect Level) of 100 mg/kg bw/day for structurally related oxalamides .
  • Dose selection : Start with 10–1000 mg/kg bw/day, monitoring hematological, renal, and hepatic parameters .
  • Control groups : Include vehicle (e.g., corn oil) and positive controls (e.g., known hepatotoxins).

Advanced: How do electronic effects of dimethylamino groups influence the physicochemical properties of oxalamides?

Answer:
The dimethylamino group enhances electron density, affecting:

  • Solubility : Increased polarity improves aqueous solubility (e.g., >61.3 µg/ml for analogs ).
  • Reactivity : In resin systems, ethyl 4-(dimethylamino)benzoate exhibits higher reactivity than methacrylate derivatives due to superior electron donation, achieving >90% conversion in polymerization .
  • Stability : Steric hindrance from dimethyl groups reduces hydrolysis rates in physiological conditions .

Basic: What chromatographic methods are suitable for purity analysis of oxalamide intermediates?

Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) and UV detection at 254 nm .
  • LC-MS : Electrospray ionization (ESI+) identifies impurities (e.g., Edoxaban intermediates detected at m/z 548.06) .
  • TLC : Silica gel plates with ethyl acetate:hexane (1:1) and iodine staining for rapid screening .

Advanced: How can metabolic pathways of oxalamides be predicted using in vitro models?

Answer:

  • Liver microsomes : Incubate with NADPH-regenerating systems to identify phase I metabolites (e.g., N-demethylation or hydroxylation) .
  • CYP450 inhibition assays : Test interactions with CYP3A4/2D6 isoforms using fluorescent substrates .
  • Structural analogs : Compare with N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide, which undergoes rapid glucuronidation .

Basic: How should researchers address discrepancies in reported NOEL values for oxalamide derivatives?

Answer:

  • Species-specific factors : Adjust for interspecies differences (e.g., rat-to-human scaling factor of 6.2) .
  • Study duration : NOELs from subchronic (90-day) vs. chronic (>6-month) studies may vary by 10–50% .
  • Endpoint selection : Prioritize organ-specific toxicity (e.g., renal tubular necrosis) over body weight changes .

Advanced: What computational tools can predict the binding affinity of dimethylamino-oxalamides to biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 7YG) to simulate interactions with amine receptors .
  • QSAR models : Correlate Hammett σ values of substituents with IC50 data for acetylcholinesterase inhibition .
  • DFT calculations : Optimize geometries at B3LYP/6-31G* level to estimate HOMO-LUMO gaps and reactivity indices .

Basic: What safety protocols are recommended for handling dimethylamino-substituted oxalamides?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile amines (e.g., dimethylaminoethyl methacrylate) .
  • First aid : For inhalation, move to fresh air; for ingestion, rinse mouth and consult a physician .

Advanced: How can researchers validate the metabolic stability of oxalamides in preclinical models?

Answer:

  • Plasma stability assays : Incubate compounds in rat plasma (37°C, 24 hr) and quantify degradation via HPLC .
  • Bile-duct cannulated models : Collect bile to identify phase II metabolites (e.g., glutathione conjugates) .
  • Microsomal clearance : Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) using the half-life method .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.